molecular formula C19H16 B1682552 Triphenylmethane CAS No. 519-73-3

Triphenylmethane

Cat. No.: B1682552
CAS No.: 519-73-3
M. Wt: 244.3 g/mol
InChI Key: AAAQKTZKLRYKHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylmethane can be synthesized through several methods:

    Friedel-Crafts Reaction: Benzene reacts with chloroform in the presence of an aluminum chloride catalyst to produce this compound: [ 3 C_6H_6 + CHCl_3 \rightarrow (C_6H_5)_3CH + 3 HCl ]

    Alternative Method: Benzene reacts with carbon tetrachloride using the same catalyst to obtain the triphenylmethyl chloride-aluminum chloride adduct, which is then hydrolyzed with dilute acid: [ 3 C_6H_6 + CCl_4 + AlCl_3 \rightarrow (C_6H_5)_3CCl \cdot AlCl_3 ] [ (C_6H_5)_3CCl \cdot AlCl_3 + HCl \rightarrow (C_6H_5)_3CH ]

    Reduction Method: Triphenylchloromethane can be reduced by ether under the influence of aluminum chloride, ferric chloride, or zinc chloride

Industrial Production Methods: Industrial production of this compound typically involves the Friedel-Crafts reaction due to its efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Triphenylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Triphenylmethane Dyes
this compound is a precursor to a class of synthetic dyes known as triarylmethane dyes, which include notable examples such as Crystal Violet and Malachite Green. These dyes are characterized by their vivid colors and are widely used in:

  • Textiles : Approximately 30-40% of synthetic dyes used in the textile industry are triarylmethane dyes due to their strong tinting properties and stability .
  • Biological Staining : They are employed in histological staining processes to visualize cellular components in microbiology and pathology.
  • pH Indicators : Certain derivatives function as pH indicators owing to their color change properties in varying pH environments.

Pharmaceutical Applications

This compound derivatives play significant roles in drug development and therapeutic applications:

  • Drug Design : The this compound scaffold is utilized to design compounds that target specific biological pathways. For example, derivatives have been explored for their potential to inhibit enzymes or modulate receptor activity .
  • Anti-Cancer Agents : Some derivatives exhibit anti-cancer properties by interfering with critical cellular pathways involved in cancer progression. Their selective binding to cancer-related proteins makes them candidates for further research .
  • Neurological Disorders : Research is ongoing into the use of this compound derivatives for treating neurological conditions due to their ability to cross the blood-brain barrier and interact with central nervous system targets .

Material Science

In material science, this compound contributes to the development of advanced materials:

  • Polymers and Plastics : this compound-based polymers exhibit excellent mechanical and thermal properties, making them suitable for high-performance plastics used in various applications from automotive to aerospace industries .
  • Coatings and Composites : Its derivatives are also used in formulating coatings that require durability and chemical resistance. These materials are crucial in electronics and protective coatings .
  • Nanotechnology : The unique properties of this compound derivatives are being investigated for use in nanotechnology, including the creation of nanoscale materials with innovative functionalities .

Environmental Remediation

The widespread use of this compound dyes has raised environmental concerns due to their persistence and toxicity. Research has focused on bioremediation strategies:

  • Decolorization Techniques : Studies have isolated bacterial strains capable of decolorizing triarylmethane dyes from textile wastewater. These bacteria can potentially reduce the environmental impact of dye effluents by breaking down these complex compounds .
  • Health Risks : The systemic absorption of this compound dyes has been linked to health risks, including carcinogenic effects. Investigations into their environmental fate emphasize the need for effective wastewater treatment before discharge into natural water bodies .

Case Study 1: Development of Fluorescent Probes

A recent study developed Aβ oligomer-selective fluorescent probes based on this compound dyes. These probes demonstrated high selectivity for amyloid beta oligomers, which are crucial for imaging studies related to Alzheimer's disease. The synthesized probe showed enhanced fluorescence in the presence of Aβ oligomers, indicating its potential for in vivo imaging applications .

Case Study 2: Bioremediation Efforts

Research conducted on a novel bacterial strain isolated from textile wastewater revealed its capability to degrade triarylmethane dyes effectively. This strain was shown to significantly reduce dye concentrations, highlighting its potential application in bioremediation efforts to mitigate pollution from dye-laden effluents .

Mechanism of Action

The mechanism of action of triphenylmethane derivatives varies depending on their application:

Comparison with Similar Compounds

Triphenylmethane is unique among triarylmethanes due to its specific structure and properties. Similar compounds include:

In comparison, this compound itself is less reactive than its derivatives, making it a stable and versatile compound for various applications.

Biological Activity

Triphenylmethane (TPM) compounds are a class of organic molecules characterized by three phenyl groups attached to a central carbon atom. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, antiparasitic, and potential therapeutic applications. This article explores the biological activity of this compound compounds, focusing on their mechanisms of action, efficacy against various pathogens, and relevant research findings.

Overview of this compound Compounds

This compound derivatives include well-known dyes such as gentian violet , crystal violet , and brilliant green . These compounds are widely used in various applications, from biological staining to therapeutic agents due to their potent biological effects.

Antimicrobial Activity

1. Inhibition of Bacterial Growth

TPM dyes exhibit significant antimicrobial properties against a range of bacteria. A study demonstrated that basic this compound dyes, including crystal violet and methyl green, inhibit glutamine synthesis in Staphylococcus aureus, with varying degrees of effectiveness based on pH levels. The order of inhibition was found to be brilliant green > fuchsin > malachite green > methyl green > crystal violet at pH 7.5 .

Table 1: Inhibitory Effects of Basic this compound Dyes on Glutamine Synthesis

DyeInhibition Order (pH 7.5)
Brilliant GreenHighest
FuchsinHigh
Malachite GreenModerate
Methyl GreenLow
Crystal VioletLowest

2. Antiparasitic Activity

This compound derivatives have shown promising results against parasitic infections. In a study evaluating their activity against Leishmania species, several TPM compounds demonstrated significant antiparasitic effects, with gentian violet exhibiting the highest potency (IC50 = 0.025 µM) . This study synthesized nine novel TPM derivatives and assessed their efficacy in vitro and in vivo.

Table 2: IC50 Values of this compound Compounds Against Leishmania Species

CompoundIC50 (µM)
Gentian Violet0.025
TPM 60.1
TPM 10.5
TPM 21.0
TPM 92.0

The biological activities of this compound compounds can be attributed to several mechanisms:

  • Cell Membrane Disruption : TPM dyes interact with bacterial cell membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : As observed in the inhibition of glutamine synthesis in S. aureus, these compounds can interfere with critical metabolic pathways.
  • Binding Affinity for Proteins : Studies have shown that this compound dyes can bind to protein oligomers, affecting their structure and function .

Case Studies

Case Study 1: Antiparasitic Efficacy Against Leishmania

In a controlled laboratory setting, the efficacy of gentian violet and its derivatives was tested against L. (L.) amazonensis. Results indicated a linear relationship between drug concentration and parasite growth inhibition, highlighting the potential for clinical applications in treating leishmaniasis .

Case Study 2: Biodegradation by Fungi

Research has also explored the biodegradation potential of this compound dyes by fungi such as Trametes versicolor. This study found that while these dyes are highly toxic, they can be effectively degraded by specific fungal enzymes, suggesting an ecological application for detoxifying environments contaminated with these compounds .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling triphenylmethane in laboratory settings?

  • Methodological Answer: this compound requires dry, well-ventilated storage in sealed containers to prevent dust formation. Use NIOSH/EN 166-compliant eye protection, nitrile gloves, and N95/P1 masks during handling to minimize inhalation or skin contact. Avoid draining residues; instead, collect them in closed containers for disposal. Engineering controls (e.g., fume hoods) and regular handwashing are mandatory .

Q. How can researchers determine the purity of this compound samples for baseline experiments?

  • Methodological Answer: Validate purity using melting point analysis (92–94°C), supported by differential scanning calorimetry (DSC). Cross-reference with historical data (e.g., Hildebrand et al., 1917) on specific heats and phase transitions . For advanced verification, employ nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) to detect impurities.

Q. What are the recommended disposal methods for this compound waste?

  • Methodological Answer: Sweep solid residues into sealed containers and dispose via approved chemical waste facilities. Avoid aqueous disposal due to unknown ecological toxicity . For liquid waste, use solvent recovery systems or incineration in compliance with local regulations.

Advanced Research Questions

Q. How can conflicting data on this compound’s apparent molecular weight in different solvents be resolved?

  • Methodological Answer: Apparent molecular weight discrepancies arise from solvent polarity effects. For example, Hildebrand et al. (1917) observed higher molecular weights in nonpolar solvents (n-heptane) due to aggregation, while benzene showed minimal deviation. Use light scattering or vapor pressure osmometry to quantify aggregation tendencies. Triangulate results with computational models (e.g., molecular dynamics simulations) .

Q. What experimental designs are optimal for studying this compound’s stability under reactive conditions?

  • Methodological Answer: Conduct accelerated stability studies by exposing this compound to strong oxidizers (e.g., HNO₃) in controlled environments. Monitor decomposition products (e.g., CO₂) via gas chromatography-mass spectrometry (GC-MS). Include inert solvents (e.g., hexane) as controls to isolate reaction pathways .

Q. How can researchers address gaps in ecological toxicity data for this compound?

  • Methodological Answer: Perform Daphnia magna acute toxicity assays and soil mobility studies using OECD guidelines. For bioaccumulation potential, use quantitative structure-activity relationship (QSAR) models, validated with experimental log P (octanol-water partition coefficient) values. Publish negative results to fill data gaps .

Q. What strategies mitigate biases when interpreting this compound’s fluorescence in dye applications?

  • Methodological Answer: Standardize excitation/emission wavelengths and solvent polarity to reduce variability. Use internal standards (e.g., fluorescein) for calibration. For pH-dependent studies, validate results across multiple buffer systems and avoid overreliance on single-dye derivatives .

Q. Methodological Best Practices

Q. How should researchers design experiments to reconcile contradictory thermodynamic data?

  • Methodological Answer: Replicate historical experiments (e.g., Eibert, 1944) using modern instrumentation. Compare results with Hildebrand et al. (1917) under identical solvent conditions. Apply error analysis (e.g., standard deviation across triplicate runs) and publish raw datasets for transparency .

Q. What are the ethical considerations in publishing this compound research with incomplete safety data?

  • Methodological Answer: Clearly disclose missing data (e.g., flash point, ecotoxicity) and adopt precautionary principles in handling. Cite ALADDIN SDS sections marked "no data available" and recommend follow-up studies .

Q. Data Management and Reporting

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer: Document reaction conditions (temperature, catalyst purity, solvent grade) in detail. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles for sharing protocols. Validate yields via independent replication by a third-party lab .

Properties

IUPAC Name

benzhydrylbenzene
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InChI

InChI=1S/C19H16/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AAAQKTZKLRYKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H16
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DSSTOX Substance ID

DTXSID3060164
Record name Benzhydrylbenzene
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Molecular Weight

244.3 g/mol
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Physical Description

Solid; [Merck Index] Light yellow solid; [Aldrich MSDS] Light brown powder; [Alfa Aesar MSDS]
Record name Triphenylmethane
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CAS No.

519-73-3
Record name Triphenylmethane
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Record name TRIPHENYLMETHANE
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Synthesis routes and methods I

Procedure details

1000 parts of the intermediate from Example 1 was charged to a flask containing 66 parts of p-dimethylaminobenzaldehyde and 14 parts of urea. To this mixture was charged 90 parts of muriatic acid over a 5 minute period. This mixture was allowed to heat up to 95-105° C., and maintained at this temperature overnight. At the end of the hold period, the reaction mixture was allowed to cool to 75° C., and 120 parts of p-benzoquinone was added. The mixture was allowed to stir for 1.5 hrs maintaining a temperature of 75-85° C. The acid is neutralized with a caustic solution, the product washed with water, and dried. A UV/VIS spectrum of the bright mid range blue product shows a lambda max absorbances at 548 nm and 607 nm in toluene.
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intermediate
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Synthesis routes and methods II

Procedure details

Mono-, di- or tri-phenylacetic acids were reacted with 1.5 molar equivalents of DBU to produce the corresponding toluene, diphenylmethane or triphenylmethane in yields of 80, 100 and 100% respectively. All reactions were carried out over a period of 2 to 3 hrs. using 240° C., 90° C. and 40° C., respectively, as the average reaction temperature.
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Synthesis routes and methods III

Procedure details

3,3-bis(p-dimethyl aminophenyl)-6-dimethylaminophthalide [alternate name: crystal violet lactone] and 3,3-bis(p-dimethyl aminophenyl)phthalide [alternate name: malachite green lactone]
Name
3,3-bis(p-dimethyl aminophenyl)-6-dimethylaminophthalide
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3,3-bis(p-dimethyl aminophenyl)phthalide
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Synthesis routes and methods IV

Procedure details

3,3-Bis-(p-dimethylaminophenyl)phthalide, 3,3-bis-(p-dimethylaminophenyl)-6-dimethylaminophthalide, 3,3-bis-(p-dimethylaminophenyl)-6-diethylaminophthalide, 3,3-bis-(p-dimethylaminophenyl)-6-methoxyphthalide, 4-hydroxy-4'-dimethylaminotriphenylmethane lactone and 4,4'-bis-dihydroxy-3,3'-bis-diaminotriphenylmethane lactone.
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3,3-bis-(p-dimethylaminophenyl)-6-diethylaminophthalide
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3,3-bis-(p-dimethylaminophenyl)-6-methoxyphthalide
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[Compound]
Name
4-hydroxy-4'-dimethylaminotriphenylmethane lactone
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[Compound]
Name
4,4'-bis-dihydroxy-3,3'-bis-diaminotriphenylmethane lactone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Triphenylmethane
Reactant of Route 2
Triphenylmethane
Reactant of Route 3
Triphenylmethane
Reactant of Route 4
Triphenylmethane
Triphenylmethane
Reactant of Route 6
Triphenylmethane

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